molecular formula C12H14NNaO5S3 B12388092 Sulopenem sodium CAS No. 112294-81-2

Sulopenem sodium

Cat. No.: B12388092
CAS No.: 112294-81-2
M. Wt: 371.4 g/mol
InChI Key: MRHMJKHFABHUKB-LQUSNCHHSA-M
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Description

Sulopenem sodium is a synthetic penem antibiotic that belongs to the carbapenem class of β-lactam antibiotics. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against multidrug-resistant bacteria, including those producing extended-spectrum β-lactamases (ESBLs). It is available in both intravenous and oral formulations, making it versatile for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulopenem sodium involves several key steps, starting from the preparation of the core β-lactam ring. The process typically includes:

    Formation of the β-lactam ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the penem side chain: This step involves the addition of a side chain to the β-lactam ring to form the penem structure.

    Sulfonation: The penem compound is then sulfonated to introduce the sulfonamide group, which is crucial for its antibacterial activity.

    Sodium salt formation: Finally, the compound is converted to its sodium salt form to enhance its solubility and stability

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves:

Chemical Reactions Analysis

Types of Reactions

Sulopenem sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulopenem sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying β-lactam antibiotics and their interactions with β-lactamases.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Investigated for its efficacy in treating various bacterial infections, particularly those caused by multidrug-resistant organisms.

    Industry: Utilized in the development of new formulations and delivery systems for antibiotics .

Mechanism of Action

Sulopenem sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that produce β-lactamases, as it is resistant to hydrolysis by many of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Meropenem
  • Ertapenem
  • Imipenem
  • Doripenem

Comparison

Sulopenem sodium is unique among carbapenems due to its broad-spectrum activity and resistance to β-lactamase hydrolysis. Compared to meropenem and ertapenem, this compound demonstrates greater activity against certain Gram-positive bacteria such as Enterococcus faecalis and Listeria monocytogenes. It also shows similar activity to carbapenems against Streptococcus species. its activity against Gram-negative aerobes is generally less than that of ertapenem and meropenem but greater than imipenem .

Properties

CAS No.

112294-81-2

Molecular Formula

C12H14NNaO5S3

Molecular Weight

371.4 g/mol

IUPAC Name

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S3.Na/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6;/h5-7,10,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,10-,21-;/m1./s1

InChI Key

MRHMJKHFABHUKB-LQUSNCHHSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)[O-])O.[Na+]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)[O-])O.[Na+]

Origin of Product

United States

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